molecular formula C8H9N3O2 B11716273 (E)-[amino(pyridin-2-yl)methylidene]amino acetate

(E)-[amino(pyridin-2-yl)methylidene]amino acetate

Cat. No.: B11716273
M. Wt: 179.18 g/mol
InChI Key: ZFEUDVTYWMRWMG-UHFFFAOYSA-N
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Description

(E)-[amino(pyridin-2-yl)methylidene]amino acetate is a chemical compound that belongs to the class of heterocyclic compounds containing a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[amino(pyridin-2-yl)methylidene]amino acetate typically involves the condensation of pyridine-2-carbaldehyde with aminoacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-[amino(pyridin-2-yl)methylidene]amino acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

(E)-[amino(pyridin-2-yl)methylidene]amino acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-[amino(pyridin-2-yl)methylidene]amino acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: A precursor in the synthesis of (E)-[amino(pyridin-2-yl)methylidene]amino acetate.

    Aminoacetic acid: Another precursor used in the synthesis.

    Pyridine derivatives:

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an aminoacetic acid moiety. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] acetate

InChI

InChI=1S/C8H9N3O2/c1-6(12)13-11-8(9)7-4-2-3-5-10-7/h2-5H,1H3,(H2,9,11)

InChI Key

ZFEUDVTYWMRWMG-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C(/C1=CC=CC=N1)\N

Canonical SMILES

CC(=O)ON=C(C1=CC=CC=N1)N

Origin of Product

United States

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